molecular formula C23H28N2O B6107993 [4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B6107993
M. Wt: 348.5 g/mol
InChI Key: QECPIQXKAZWEPV-UHFFFAOYSA-N
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Description

[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an azepan-1-ylmethyl group and a 3,4-dihydro-1H-isoquinolin-2-yl methanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring is formed through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Isoquinoline Moiety: The isoquinoline structure is synthesized through Pictet-Spengler reactions or other cyclization methods.

    Final Coupling: The final step involves coupling the azepan-1-ylmethyl phenyl intermediate with the isoquinoline derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.

Medicine

    Pharmaceuticals: Potential use in drug development for its unique structural properties.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which [4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A bidentate ligand used in metal catalysis.

    Ringer’s Lactate Solution: A mixture used in medical applications.

Uniqueness

[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its combination of an azepane ring, phenyl group, and isoquinoline moiety, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl .

Properties

IUPAC Name

[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c26-23(25-16-13-20-7-3-4-8-22(20)18-25)21-11-9-19(10-12-21)17-24-14-5-1-2-6-15-24/h3-4,7-12H,1-2,5-6,13-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECPIQXKAZWEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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